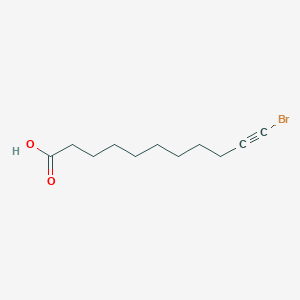

11-bromoundec-10-ynoic Acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13030-63-2 |

|---|---|

Molecular Formula |

C11H17BrO2 |

Molecular Weight |

261.15 g/mol |

IUPAC Name |

11-bromoundec-10-ynoic acid |

InChI |

InChI=1S/C11H17BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-7,9H2,(H,13,14) |

InChI Key |

QLHALQHHPFSYOE-UHFFFAOYSA-N |

SMILES |

C(CCCCC(=O)O)CCCC#CBr |

Canonical SMILES |

C(CCCCC(=O)O)CCCC#CBr |

Synonyms |

11-BroMo-10-undecynoic acid |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 11 Bromoundec 10 Ynoic Acid

Halogenation and Dehydrohalogenation Routes

Traditional and modern organic synthesis provides several reliable pathways to 11-bromoundec-10-ynoic acid and its precursors, primarily revolving around the strategic introduction of halogen and alkyne functionalities.

Synthesis from 10-Undecyn-1-ol (B139984) via Halogenation and Subsequent Oxidation

A common route to this compound begins with the commercially available precursor, 10-undecyn-1-ol. This method involves a two-step process: the halogenation of the terminal alkyne followed by the oxidation of the primary alcohol.

The first step, the bromination of the terminal alkyne of 10-undecyn-1-ol, can be achieved using various reagents. A widely used method involves N-bromosuccinimide (NBS) in the presence of a catalyst, such as a silver salt, which facilitates electrophilic bromination under mild conditions. acs.org Another effective, metal-free approach utilizes a combination of NBS and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orglnu.edu.cn This system activates the NBS, leading to a highly electrophilic bromine species that readily reacts with the terminal alkyne. rsc.org The reaction is typically fast, efficient, and proceeds at room temperature. rsc.orglnu.edu.cn An alternative procedure for generating the intermediate 11-bromo-undec-1-yne involves reacting 10-undecyn-1-ol with carbon tetrabromide and triphenylphosphine. thermofisher.comchemicalbook.com

Once the bromoalkyne functionality is installed to form 11-bromo-10-undecyn-1-ol, the next step is the oxidation of the primary alcohol group to a carboxylic acid. Standard oxidizing agents for converting primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) in an acidic medium. savemyexams.com The reaction typically requires heating under reflux to ensure complete oxidation. savemyexams.commasterorganicchemistry.com The mechanism involves the formation of an aldehyde intermediate which is then further oxidized to the carboxylic acid. ucalgary.ca The presence of water is often necessary for this second oxidation step to proceed. masterorganicchemistry.com

Derivation from 10-Undecenoic Acid through Bromination and Elimination Sequences

An alternative synthetic pathway starts from 10-undecenoic acid, a readily available fatty acid derived from castor oil. nih.gov This route involves the bromination of the terminal alkene, followed by a double dehydrobromination to generate the alkyne.

The first step is the addition of bromine (Br2) across the double bond of 10-undecenoic acid. This reaction is typically carried out in a solvent like dry ether at low temperatures (below 0°C) to yield 10,11-dibromoundecanoic acid. orgsyn.orguwaterloo.ca

The subsequent dehydrobromination of the resulting vicinal dibromide is a critical step. A strong base is required to eliminate two molecules of hydrogen bromide (HBr). Sodium amide (NaNH2) in liquid ammonia (B1221849) is a classic and effective reagent for this transformation, leading to the formation of 10-undecynoic acid. orgsyn.org The use of other bases like potassium hydroxide (B78521) (KOH) has also been reported, though it can sometimes promote the migration of the newly formed triple bond. uwaterloo.ca The final step to obtain the target molecule would then be the bromination of the terminal alkyne of 10-undecynoic acid, as described in the previous section (2.1.1), using reagents like NBS. acs.orglnu.edu.cn

It is important to note the regiochemistry of bromine addition to 10-undecenoic acid. The anti-Markovnikov addition of HBr, typically achieved under radical conditions (e.g., in the presence of peroxides and absence of free oxygen), yields 11-bromoundecanoic acid. google.com In contrast, the addition of HBr in the presence of oxygen can lead to the formation of 10-bromoundecanoic acid. google.com The bromination-dehydrobromination sequence described here, using Br2, directly forms the dibromo intermediate necessary for conversion to the alkyne. orgsyn.orgmdpi.com

Table 1: Comparison of Synthetic Routes from Different Precursors

| Starting Material | Key Intermediates | Key Reactions |

|---|---|---|

| 10-Undecyn-1-ol | 11-Bromo-10-undecyn-1-ol | Electrophilic Bromination, Oxidation |

| 10-Undecenoic Acid | 10,11-Dibromoundecanoic Acid, 10-Undecynoic Acid | Bromination, Dehydrobromination, Electrophilic Bromination |

Preparation of ω-Hydroxy Acids as Intermediates

The synthesis of long-chain bifunctional compounds often relies on the availability of ω-hydroxy acids as versatile intermediates. chemicalbook.com 11-Hydroxyundecanoic acid, for instance, can be prepared from precursors like 10-undecenoic acid or methyl 11-bromoundecanoate. chemicalbook.com The conversion of unsaturated fatty acids into ω-hydroxy acids can be achieved through methods like ozonolysis of the esters followed by reduction. cdnsciencepub.com These ω-hydroxy acids can then be functionalized further. For example, the hydroxyl group can be converted into a good leaving group, such as a bromide, to facilitate subsequent reactions. The carboxylic acid moiety can be protected and the terminal hydroxyl group can be oxidized to an aldehyde and then subjected to reactions to build the desired carbon chain before final oxidation to the carboxylic acid. The use of ω-hydroxy acids provides a modular approach to synthesizing complex molecules like this compound. Furthermore, microbial biotransformation presents an alternative route, where ω-hydroxyundecanoic acid can be oxidized to α,ω-undecanedioic acid using alcohol dehydrogenases. researchgate.net

Stereoselective and Chemo-enzymatic Approaches

While the synthesis of racemic this compound is relatively straightforward, the introduction of chirality requires more sophisticated methods. Stereoselective and chemo-enzymatic strategies are powerful tools for creating enantiomerically enriched compounds, and principles from these fields can be applied to derivatives related to undecenoic acid.

Enantioselective Hydrolysis via Lipase (B570770) Catalysis for Related Undecenoic Acid Derivatives

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures due to their high enantioselectivity. jocpr.com Lipase-catalyzed enantioselective hydrolysis of esters is a common strategy to separate enantiomers. nih.gov This method involves the selective hydrolysis of one enantiomer of a racemic ester, leaving the other enantiomer unreacted. For derivatives of undecenoic acid, a racemic ester could be subjected to lipase catalysis. The enzyme would preferentially hydrolyze one enantiomer to the corresponding carboxylic acid, which can then be separated from the unreacted ester enantiomer. jocpr.com

Lipases such as Candida antarctica lipase B (often immobilized as Novozym 435) are highly effective for these transformations. researchgate.netmdpi.com The reaction conditions, including the choice of solvent, can significantly impact the enantioselectivity. mdpi.com For example, chemo-enzymatic methods have been used for the epoxidation of 10-undecenoic acid methyl ester, where a lipase generates a peroxy acid in situ for the epoxidation. researchgate.net Similar strategies could be envisioned for the resolution of racemic bromo-undecenoic acid derivatives.

Stereocontrolled Alkyne Functionalization

Achieving stereocontrol during the formation and functionalization of the alkyne moiety is another advanced synthetic strategy. While direct stereocontrolled synthesis of this compound is not extensively documented, methods for the stereocontrolled synthesis of related bromoalkynes and their derivatives highlight potential pathways.

For instance, stereocontrolled reactions involving 1-bromoalkynes can be used to generate specific isomers of more complex molecules. organic-chemistry.org Palladium-catalyzed cross-coupling reactions of 1-bromoalkynes with olefins are known to produce enynes with controlled stereochemistry. researchgate.net Furthermore, sequential reactions of bromoalkynes can lead to stereocontrolled products, such as the synthesis of (Z)-N-(2-bromo-1-vinyl)-N-arylcyanamides via a silver-catalyzed α-addition. rsc.org These examples of controlling the stereochemistry in reactions involving a bromoalkyne unit suggest that, with appropriate functional group protection, similar strategies could be adapted for the synthesis of chiral derivatives of this compound. A late-stage Csp–Csp3 cross-coupling of a highly functionalized bromoalkyne has been featured in the stereocontrolled synthesis of a complex natural product, demonstrating the utility of this approach. muni.cz

Table 2: Reagents for Key Transformations

| Transformation | Reagent(s) | Precursor | Product |

|---|---|---|---|

| Alkyne Bromination | NBS / DBU | Terminal Alkyne | 1-Bromoalkyne |

| Alkene Bromination | Br2 / Ether | Alkene | Vicinal Dibromide |

| Dehydrobromination | NaNH2 / liq. NH3 | Vicinal Dibromide | Alkyne |

| Alcohol Oxidation | K2Cr2O7 / H+ | Primary Alcohol | Carboxylic Acid |

| Ester Hydrolysis (Enzymatic) | Lipase / H2O | Racemic Ester | Enantioenriched Acid & Ester |

Industrial and Scalable Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound introduces several critical considerations. These include the availability and cost of starting materials, the efficiency and safety of the synthetic route, and the ability to consistently produce the compound to required specifications at a larger scale. A key precursor for this compound is 10-undecynoic acid, which can be derived from commercially available starting materials. chemsrc.com

General methodologies for the synthesis of terminal alkynes often involve the dehydrohalogenation of vicinal or geminal dihalides. askiitians.combyjus.com For a molecule like this compound, a plausible scalable synthetic route would likely involve the introduction of the terminal alkyne functionality, followed by its bromination.

A potential pathway for large-scale synthesis could start from 10-undecenoic acid, which is industrially available. google.com This precursor could be subjected to bromination to form a dibromoalkane, followed by a double dehydrobromination to yield the terminal alkyne, 10-undecynoic acid. The terminal alkyne is then brominated to yield the final product. The electrophilic bromination of terminal alkynes can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a silver catalyst, a method known for its mild conditions and high efficiency. acs.org

Another approach could involve the alkylation of acetylene (B1199291) with a suitable ω-bromo-acid derivative. askiitians.com However, managing the selectivity and safety of using acetylene gas on an industrial scale presents its own set of challenges.

The purification of the final product is also a significant factor in scalable synthesis. Techniques such as crystallization or distillation would need to be optimized to remove impurities and achieve the desired purity of this compound.

For entities requiring this compound without in-house manufacturing capabilities, custom synthesis and contract manufacturing organizations (CMOs) offer a viable solution. Several chemical suppliers, while listing the compound for research purposes, also provide services for scaling up production.

Companies like Dayang Chem (Hangzhou) Co., Ltd. indicate that they can handle production from gram-scale for research to large bulk quantities for industrial applications, with synthesis capacities ranging from 1 to 3000 liters. echemi.com They have manufacturing bases in several Chinese provinces that focus on production and contract manufacturing. echemi.com Similarly, AK Scientific, Inc. offers custom synthesis services alongside their catalog of chemical products. aksci.com

The table below provides an overview of potential custom synthesis providers and their stated capabilities, which could be leveraged for the production of this compound.

| Company/Supplier | Services Offered | Scale Capabilities | Relevant Information |

| Dayang Chem (Hangzhou) Co., Ltd. | Custom Synthesis, Contract Manufacturing | Gram to bulk industrial production (1-3000L) | Has manufacturing bases focused on production and contract manufacturing. echemi.com |

| AK Scientific, Inc. | Custom Synthesis, International Sourcing | Not specified, but offers custom synthesis services. | Provides a range of chemical products and synthesis services. aksci.com |

| Sigma-Aldrich (Merck) | Custom Synthesis | Not specified for this compound, but offers custom manufacturing solutions. | Lists the compound for research purposes, indicating familiarity with the molecule. sigmaaldrich.comsigmaaldrich.com |

These organizations typically work under strict confidentiality agreements and can adapt existing synthetic routes or develop new ones to meet the specific purity and quantity requirements of the client. The process usually involves initial consultations, process development and optimization, pilot-scale production, and finally, full-scale manufacturing. The selection of a suitable CMO would depend on factors such as their technical expertise with similar chemical structures, production capacity, quality control systems, and regulatory compliance.

Advanced Applications in Organic and Materials Chemistry

Utility in Complex Organic Synthesis

The presence of three distinct reactive sites—the carboxylic acid, the carbon-carbon triple bond, and the carbon-bromine bond—renders 11-bromoundec-10-ynoic acid a versatile tool for synthetic chemists. These functional groups can be addressed selectively, enabling its use in intricate, multi-step synthetic sequences. youtube.commsu.eduyoutube.comsavemyexams.com

Role as a Key Intermediate and Precursor in Multi-Step Syntheses

This compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its long carbon chain is particularly useful for creating molecules with specific spatial and hydrophobic properties. For instance, it is a precursor in the synthesis of ω-hydroxy acids, which are important components of ceramides (B1148491) that help form the skin's water barrier. google.com The synthesis involves converting the bromoalkyne moiety, while the carboxylic acid provides a handle for further derivatization.

The compound's utility extends to the synthesis of other biologically relevant molecules. It has been employed as a starting material in the synthesis of antimicrobial compounds. researchgate.net For example, it can be used to construct the carbon backbone of complex fatty acids through a series of coupling and functional group transformations.

Derivatization for the Preparation of Cyclic Systems and Specialized Compounds

The dual functionality of this compound makes it an ideal substrate for the synthesis of macrocyclic structures. The carboxylic acid can be activated and reacted with a nucleophile, while the bromoalkyne can undergo various coupling reactions. This allows for intramolecular cyclization strategies, leading to the formation of large rings with embedded functionality. These macrocycles are of interest in areas such as host-guest chemistry and the development of synthetic ion channels.

Furthermore, derivatization of the carboxylic acid and the bromoalkyne can lead to a wide array of specialized compounds. For instance, the carboxylic acid can be converted to an amide, as seen in 11-bromo-undec-10-ynoic acid amide. sigmaaldrich.com The bromoalkyne can participate in coupling reactions, such as the Sonogashira coupling, to introduce aryl or other organic fragments, creating molecules with tailored electronic and photophysical properties.

Participation in Cascade Reactions and Advanced Functionalizations

The unique arrangement of functional groups in this compound allows it to participate in a variety of cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These advanced functionalizations provide efficient pathways to complex molecular architectures.

Alkyne Benzannulation: The alkyne moiety can undergo benzannulation reactions, a powerful method for constructing substituted benzene (B151609) rings. In the presence of a suitable catalyst and reaction partners, the alkyne can act as a two-carbon component in a [4+2] cycloaddition, leading to the formation of aromatic systems. nih.gov This strategy can be employed to synthesize naphthalenic and other polycyclic aromatic structures.

Quinoline (B57606) Synthesis: The bromoalkyne functionality can be a precursor to structures that can participate in quinoline synthesis. organic-chemistry.orgnih.gov For example, the alkyne can be transformed into a β-keto ester, which can then be condensed with an aniline (B41778) derivative to form the quinoline core. This approach is valuable for accessing a class of compounds with significant biological and pharmaceutical applications.

Thiophene (B33073) Derivatization: While specific examples with this compound are not prevalent, terminal alkynes are known to be excellent substrates for the synthesis of thiophene derivatives. Reaction with elemental sulfur or other sulfur-transfer reagents can lead to the formation of substituted thiophenes, a key heterocycle in medicinal chemistry and materials science.

Hydroalkylation: The alkyne can undergo hydroalkylation reactions, where an alkyl group and a hydrogen atom are added across the triple bond. This can be achieved using various catalytic systems and provides a route to stereodefined alkenes, which are important intermediates in organic synthesis.

Trifluoromethylselenolation: The terminal alkyne is susceptible to the addition of various functional groups. While direct trifluoromethylselenolation of this compound is not extensively documented, terminal alkynes, in general, can react with reagents like trifluoromethylselenyl halides to introduce the -SeCF3 group, a moiety of increasing interest in medicinal and agricultural chemistry due to its unique electronic properties.

Polymer Science and Macromolecular Engineering

The long aliphatic chain and the reactive end-groups of this compound and its derivatives make it a valuable monomer for the synthesis of advanced polymer architectures. Its incorporation into polymer chains can impart specific functionalities and properties.

Monomer Design for Acyclic Diene Metathesis (ADMET) Polymerization

Derivatives of this compound are excellent candidates for monomer design in Acyclic Diene Metathesis (ADMET) polymerization. nih.govresearchgate.net ADMET is a powerful step-growth polymerization technique that relies on the metathesis of terminal dienes to form high molecular weight polymers and ethylene (B1197577) as a byproduct. nih.gov By converting both the carboxylic acid and the bromoalkyne into terminal alkenes, a diene monomer can be synthesized.

For example, the carboxylic acid can be esterified with an unsaturated alcohol, and the bromoalkyne can be reduced and coupled to another alkene-containing unit. The resulting α,ω-diene monomer can then undergo ADMET polymerization to produce polyesters with long aliphatic spacers, which can influence the thermal and mechanical properties of the resulting material. rsc.org

Table 1: Representative Diene Monomers for ADMET Polymerization Derived from Undecenoic Acid

| Monomer Structure | Description | Resulting Polymer |

| Bis(undec-10-enoate) of ethylene glycol | A diene monomer synthesized from undec-10-enoic acid and ethylene glycol. | Polyester with ethylene glycol linkages. |

| Bis(undec-10-enoate) of 1,4-benzenedimethanol | A diene monomer incorporating an aromatic diol. | Polyester with aromatic units, potentially leading to higher thermal stability. |

| 4-allyl-2-methoxyphenyl 10-undecenoate | A diene monomer derived from eugenol (B1671780) and undec-10-enoic acid. | Polyester with pendant aromatic groups. nih.gov |

Precision Polymer Architecture through Controlled Polymerization Techniques

The functional groups of this compound can be utilized to create initiators or terminators for controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govmdpi.comsigmaaldrich.com These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers and star polymers.

For instance, the bromoalkyne can be converted into a functional group capable of initiating ATRP. The carboxylic acid can then be used to attach this initiator to a surface or another macromolecule, enabling the growth of polymer chains from a specific site. This "grafting from" approach is a powerful tool for surface modification and the creation of hybrid materials.

Alternatively, the carboxylic acid can be used to introduce the monomer into a polymer chain via other polymerization methods, such as condensation polymerization, while the bromoalkyne remains as a pendant functional group along the polymer backbone. This pendant alkyne can then be modified post-polymerization using click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of functional molecules, leading to precisely functionalized polymers.

Surface Chemistry and Functionalization of Substrates

The dual functionality of this compound is also highly advantageous for the controlled modification of inorganic substrates, particularly silicon surfaces, to create functional monolayers for a variety of applications.

The formation of well-ordered, covalently attached organic monolayers on silicon surfaces is crucial for the development of advanced electronic devices, sensors, and biocompatible interfaces. Molecules with a terminal alkyne or alkene group can form stable, covalent Si-C bonds with hydrogen-terminated silicon (H-Si) surfaces through hydrosilylation reactions. d-nb.info These reactions can be initiated thermally, by UV light, or even with visible light. d-nb.inforsc.org

For this compound, the terminal alkyne group can react with the H-Si surface, leading to the formation of a self-assembled monolayer (SAM). The long hydrocarbon chain promotes van der Waals interactions between adjacent molecules, contributing to the formation of a densely packed and ordered monolayer. The carboxylic acid group, being at the opposite end of the molecule, would then form the exposed surface of the monolayer.

The general process for forming such a monolayer involves:

Preparation of the Silicon Substrate : A native oxide layer on a crystalline silicon wafer is typically removed using an etchant like hydrofluoric acid (HF) or ammonium (B1175870) fluoride (B91410) (NH₄F), resulting in a hydrogen-terminated surface (Si-H). numberanalytics.comresearchgate.net

Monolayer Assembly : The H-Si substrate is then immersed in a solution of this compound. The reaction between the terminal alkyne and the Si-H surface forms a covalent Si-C bond, anchoring the molecule to the substrate. d-nb.info This process can be performed under mild conditions, sometimes at room temperature, which is advantageous as it prevents the degradation of thermally sensitive functional groups. researchgate.net

The quality and coverage of the resulting carboxylic acid-terminated monolayer can be characterized by various surface-sensitive techniques.

| Analytical Technique | Information Obtained | Typical Findings for Carboxylic Acid Monolayers |

| Contact Angle Goniometry | Surface wettability and hydrophilicity/hydrophobicity | A lower water contact angle compared to an alkyl-terminated monolayer, indicating the presence of the polar carboxylic acid groups. chemrxiv.org |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface | Presence of C, O, and Br signals, confirming the attachment of the molecule. The Si 2p spectrum can confirm minimal surface oxidation during assembly. researchgate.net |

| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Vibrational modes of the functional groups in the monolayer | Presence of C=O stretching vibrations from the carboxylic acid, and C-H stretching modes from the alkyl chain, which can also provide information on the conformational order of the monolayer. researchgate.netchemrxiv.org |

| Atomic Force Microscopy (AFM) | Surface topography and roughness | Smooth and uniform surface morphology, indicative of a well-formed monolayer. rsc.org |

The formation of a sub-monolayer to a full monolayer can be achieved, with surface coverage being a critical parameter for performance in specific applications. rsc.org Studies have shown that the functionalization of silicon nitride surfaces is also possible, often yielding a higher degree of functionalization compared to silicon under similar conditions. rsc.org

Carboxylic acid-terminated monolayers, prepared as described above, serve as a versatile platform for the subsequent immobilization of other molecules, which is fundamental for the development of sensors and functional interfaces. chemrxiv.org The exposed carboxylic acid groups can be readily activated to form amide or ester bonds with a wide range of molecules, including biomolecules like proteins, peptides, and DNA. chemrxiv.org

The process of bio-functionalization typically involves:

Activation of the Carboxylic Acid Surface : The surface is treated with coupling agents such as a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). This converts the carboxylic acids into reactive NHS esters. chemrxiv.org

Immobilization of Biomolecules : The activated surface is then exposed to a solution containing the desired biomolecule (e.g., a protein), which has free amine groups (e.g., from lysine (B10760008) residues) that react with the NHS esters to form stable amide bonds. chemrxiv.org

This ability to covalently attach biorecognition elements to a silicon surface is the basis for many biosensor platforms. For example, by immobilizing specific antibodies, a sensor can be designed to detect the corresponding antigen. The stable, covalent attachment provided by the underlying monolayer ensures the robustness and reusability of the sensor.

Furthermore, the properties of the interface can be finely tuned. The length of the alkyl chain of the this compound provides a defined spacing between the silicon substrate and the functional outer surface, which can be important for minimizing substrate interference and ensuring the proper orientation and function of immobilized biomolecules. The presence of the bromine atom on the alkyne could also potentially be used for further surface reactions, although this is less common than utilizing the carboxylic acid. The stability of monolayers formed from alkynes on silicon has been reported to be superior to those formed from alkenes, offering better resistance to oxidation. d-nb.info This enhanced stability is critical for the long-term performance of devices and sensors in various environments. researchgate.net

Role in Bioconjugation and Chemical Biology

Development of Bioconjugation Linkers

The design of effective linkers is paramount for connecting biomolecules to other entities, such as drugs, imaging agents, or synthetic polymers, without compromising their biological activity.

The conjugation of fatty acids to biomolecules like peptides or proteins is a widely used strategy to enhance their therapeutic potential. 11-bromoundec-10-ynoic acid can be utilized in the design of these conjugates. The synthesis process typically involves the activation of the carboxylic acid group of the fatty acid linker, which then reacts with a primary amine on the biomolecule, such as the N-terminus or the side chain of a lysine (B10760008) residue, to form a stable amide bond. This process, known as acylation, attaches the fatty acid chain, which now includes a reactive terminal alkyne, to the target biomolecule. While specific studies detailing the use of this compound are not broadly documented, the general methodology for fatty acid conjugation is well-established. For instance, fatty acids are often coupled to resin-bound peptides during solid-phase synthesis.

To improve the solubility and reduce the immunogenicity of biomolecule conjugates, polyethylene (B3416737) glycol (PEG) chains are often incorporated. This compound can serve as the foundation for creating Alkyne-PEG-Acid heterobifunctional linkers. These linkers feature a terminal alkyne group for click chemistry, a PEG spacer to enhance aqueous solubility and pharmacokinetic properties, and a carboxylic acid for conjugation to amine-containing molecules. broadpharm.comaxispharm.com The alkyne group of this compound provides the reactive handle for subsequent ligation reactions, making it a key component in this class of versatile crosslinkers. broadpharm.com

Below is a table showing examples of commercially available Alkyne-PEG-Acid linkers, illustrating the variety used in bioconjugation.

| Product ID | Compound Name | Molecular Weight ( g/mol ) | Purity |

| BP-22853 | Propargyl-PEG8-acid | 436.5 | >98% |

| BP-22854 | Propargyl-PEG9-acid | 480.5 | >98% |

| BP-22855 | Propargyl-PEG10-acid | 524.6 | >98% |

| BP-22860 | Propargyl-PEG14-acid | 700.8 | >98% |

This table presents representative data for similar linker types to illustrate their general properties.

Attaching fatty acid chains to therapeutic biomolecules is a proven strategy to improve their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The increased lipophilicity can promote binding to serum albumin, effectively extending the half-life of the biomolecule in circulation by protecting it from rapid clearance. While direct PK/PD studies involving conjugates made specifically with this compound are not prominently available, research on related fatty acid-drug conjugates demonstrates this principle. The length and nature of the fatty acid chain are critical factors that modulate these properties. This modification can lead to enhanced drug exposure, reduced dosing frequency, and improved therapeutic efficacy. patentorder.com

Integration into Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The terminal alkyne of this compound makes it an ideal participant in one of the most prominent bioorthogonal reactions: click chemistry.

The terminal alkyne group is a key functional handle for "click" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). savvysciencepublisher.comulb.ac.be This reaction forms a stable triazole linkage between an alkyne-functionalized molecule and an azide-functionalized partner. savvysciencepublisher.com After conjugating this compound to a biomolecule via its carboxyl end, the now-installed terminal alkyne is available for reaction. nih.gov This allows for the highly specific and efficient labeling of the biomolecule with a wide array of probes, including fluorophores for imaging, affinity tags for purification, or cytotoxic agents for targeted drug delivery. nih.govbangslabs.com The high efficiency and selectivity of the CuAAC reaction, even in complex biological media, make it a powerful tool for chemical biology and drug development. ulb.ac.be

Azide-Alkyne Cycloaddition Reactions in Complex Biological Systems

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a cornerstone of bioconjugation, typically involving a terminal alkyne and an azide. researchgate.netpharmaffiliates.com The bromoalkyne functionality of this compound introduces different reactivity. While direct CuAAC with bromoalkynes can occur, it may lead to 5-bromo-substituted triazoles. acs.org More specialized catalytic systems, such as those using iridium, have been shown to catalyze the cycloaddition of bromoalkynes and azides, but these reactions yield different regioisomers (4-bromo-1,4,5-trisubstituted triazoles) and their application in complex biological systems is an area of ongoing research. researchgate.netnih.gov

A more straightforward application in bioconjugation would involve the chemical conversion of the bromoalkyne to a terminal alkyne, which could then be used in standard, highly efficient CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions within biological settings. wm.eduacs.org Alternatively, the bromoalkyne can be used in other bioorthogonal reactions, such as the Cadiot-Chodkiewicz coupling, to conjugate with molecules containing a terminal alkyne. nih.gov

Modulating Surface Chemistry of Nanoparticles for Biological Interfaces

The bifunctional nature of this compound makes it an excellent candidate for functionalizing nanoparticle surfaces to create interfaces for biological applications. rsc.org The carboxylic acid group can serve as an anchor to attach the molecule to the surface of various nanoparticles, such as those made of gold or metal oxides (e.g., magnetite, Fe₃O₄). acs.orgresearchgate.netmdpi.com This attachment can be achieved through direct coordination or by forming covalent bonds with surface-functionalized nanoparticles (e.g., those coated with amine groups).

Once anchored, the long aliphatic chain acts as a spacer, and the terminal bromoalkyne group is exposed on the nanoparticle's outer surface. nanopartz.com This exposed reactive handle can then be used for the subsequent covalent attachment of biomolecules, such as proteins, peptides, or nucleic acids, via reactions like the aforementioned Cadiot-Chodkiewicz coupling. nih.govmdpi.com This strategy allows for the precise engineering of nanoparticle surfaces, enabling their use as targeted drug delivery vehicles, diagnostic probes, or biosensors. acs.org

Enzymatic and Biocatalytic Applications

Enzyme-Catalyzed Transformations

The transformation of 11-bromoundec-10-ynoic acid and its analogs using enzymes highlights the potential of biocatalysis to create structurally complex and stereochemically defined products. nih.gov

Research has demonstrated the successful regio- and enantio-selective hydrolysis of racemic esters derived from related bromo-unsaturated fatty acids using lipases. For instance, the hydrolysis of racemic esters of (E)-9-acetoxy-11-bromoundec-10-enoic acid with a lipase (B570770) from Candida cylindracea yielded optically active (R)-(E)-9-acetoxy-11-bromoundec-10-enoic acid with an enantiomeric excess greater than 99%. researchgate.net This highly enantiopure product served as a key intermediate in the synthesis of (R)-dimorphecolic acid. researchgate.net Lipases, a class of enzymes also known as triglyceride hydrolases (EC 3.1.1.3), are widely utilized for their ability to catalyze various reactions, including hydrolysis, esterification, and transesterification, with notable chemoselectivity and regioselectivity. researchgate.net

The high selectivity observed in enzyme-catalyzed reactions is a direct result of molecular recognition, where the enzyme's active site precisely accommodates the substrate. iipseries.org The size, shape, and charge distribution of the receptor's binding site must complement those of the substrate's recognition domains for optimal binding affinity. iipseries.org This principle is fundamental to enzyme-substrate interactions, much like antibody-antigen binding. iipseries.org In the case of the lipase-catalyzed hydrolysis of (E)-9-acetoxy-11-bromoundec-10-enoic acid esters, the enzyme exhibits a remarkable ability to distinguish between the two enantiomers, a clear demonstration of molecular recognition. researchgate.net This selective binding and subsequent transformation of only one enantiomer allows for the effective kinetic resolution of the racemic mixture.

The interaction between an enzyme and its substrate often involves non-covalent forces such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. bbau.ac.in For instance, the hydrophobic interaction between a largely lipophilic enzyme and the alkane moiety of a substrate can be a primary driving force for adsorption. mdpi.com The structural features of this compound derivatives, including the hydrocarbon chain and functional groups, play a crucial role in how they are recognized and oriented within the enzyme's active site.

| Substrate | Enzyme | Reaction Type | Product | Enantiomeric Excess (e.e.) |

| Racemic esters of (E)-9-acetoxy-11-bromoundec-10-enoic acid | Candida cylindracea lipase | Hydrolysis | (R)-(E)-9-acetoxy-11-bromoundec-10-enoic acid | >99% |

Biocatalysis in Chiral Synthesis

Biocatalysis is an increasingly important strategy for the production of enantiomerically pure compounds, which are crucial building blocks for pharmaceuticals and other fine chemicals. researchgate.net

The use of enzymes to produce enantiomerically pure compounds is a cornerstone of green chemistry, as it often leads to less pollution and avoids energy-intensive processes. researchgate.net The synthesis of optically active (R)-(E)-9-acetoxy-11-bromoundec-10-enoic acid through lipase-catalyzed hydrolysis is a prime example of how biocatalysis can be employed to generate valuable chiral intermediates. researchgate.net These intermediates can then be used in the synthesis of complex natural products.

Lipases are particularly valued for their broad substrate specificity and their ability to catalyze reactions with high chemoselectivity and regioselectivity. researchgate.net These enzymes typically possess an α/β hydrolase fold and a catalytic triad (B1167595) of serine, histidine, and aspartate or glutamate (B1630785) residues. researchgate.net Their utility extends beyond simple hydrolysis to include a variety of synthetic transformations. The selective hydrolysis of the ester group in the presence of other functional groups within the (E)-9-acetoxy-11-bromoundec-10-enoic acid molecule, without affecting the bromo or enoic acid moieties, showcases the chemoselectivity of the lipase. researchgate.net

Biosynthesis-Inspired Chemical Synthesis

The principles of biosynthesis, where complex molecules are constructed in a stepwise and highly controlled manner in living organisms, provide inspiration for synthetic chemists. Enzyme-catalyzed transformations are at the heart of these natural processes. nih.gov While direct biosynthesis-inspired chemical synthesis involving this compound is not extensively documented in the provided search results, the enzymatic transformations discussed above are inherently inspired by nature's synthetic strategies. The use of isolated enzymes like lipases to perform specific chemical steps mimics the way biosynthetic pathways operate, leveraging the inherent selectivity of these biocatalysts to achieve desired chemical outcomes.

Synthesis of Macromolecular Systems via Biocatalytic Reactions

Despite a comprehensive search of scientific literature and databases, no specific research findings or detailed studies on the use of this compound for the synthesis of macromolecular systems through enzymatic or biocatalytic reactions have been identified.

Enzymatic polymerization is a growing field of green chemistry, where enzymes like lipases and cutinases are utilized as catalysts for the synthesis of polymers such as polyesters and polyamides. nih.govnih.gov These biocatalytic methods offer advantages like high selectivity and mild reaction conditions compared to traditional chemical polymerization. nih.gov The typical monomers used in these reactions include hydroxy acids, lactones, diacids, and diols. nih.gov

The structure of this compound, featuring a terminal alkyne, a bromine atom, and a carboxylic acid, presents a unique monomer for potential polymerization. The carboxylic acid group could theoretically undergo polycondensation reactions catalyzed by enzymes like lipases. However, there is no available literature detailing such a process for this specific molecule to create macromolecular systems.

Further research would be necessary to explore the feasibility of using this compound as a substrate for enzymatic polymerization, to determine suitable enzymes and reaction conditions, and to characterize the resulting polymeric materials.

Due to the absence of research data, a data table on the enzymatic synthesis of macromolecular systems from this compound cannot be provided.

Analytical and Mechanistic Investigations

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and purity of 11-bromoundec-10-ynoic acid. While specific experimental data for this exact compound is not widely published, its characteristic spectral features can be reliably predicted based on the analysis of closely related structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The terminal alkyne proton (≡C-H) would likely appear as a triplet around δ 1.9-2.5 ppm, coupled to the adjacent methylene (B1212753) protons. The protons on the carbon bearing the bromine atom (-CHBr-) would be significantly deshielded, with a chemical shift anticipated in the region of δ 3.4-3.6 ppm. The methylene group adjacent to the carboxylic acid (α-CH₂) is expected to resonate around δ 2.35 ppm. The remaining methylene protons along the aliphatic chain would produce a complex multiplet in the δ 1.2-1.6 ppm range. The acidic proton of the carboxylic acid group would give a broad singlet at a downfield chemical shift, typically above δ 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, with a predicted chemical shift in the range of δ 175-185 ppm. The two sp-hybridized carbons of the alkyne would appear between δ 68 and 90 ppm. The carbon atom attached to the bromine (-CBr) is expected to have a chemical shift around δ 33-38 ppm. The methylene carbon adjacent to the carboxylic acid (α-C) would be found at approximately δ 34 ppm, while the other methylene carbons of the long chain would resonate between δ 24 and 30 ppm.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | >10 (broad s) | 175-185 |

| α-CH₂ | ~2.35 (t) | ~34 |

| (CH₂)₇ | 1.2-1.6 (m) | 24-30 |

| -CH₂-C≡ | ~2.2 (m) | ~18 |

| ≡C-Br | - | 68-90 |

| ≡C-H | 1.9-2.5 (t) | 68-90 |

| CHBr- | 3.4-3.6 (t) | 33-38 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would exhibit several characteristic absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid would result in a strong, sharp absorption band around 1710 cm⁻¹. The terminal alkyne C≡C bond stretching would show a weak absorption near 2120 cm⁻¹, while the ≡C-H stretch would produce a sharp, strong peak at about 3300 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | ~1710 | Strong, Sharp |

| Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp |

| Alkyne | C≡C stretch | ~2120 | Weak |

| Alkyl Chain | C-H stretch | 2850-2960 | Medium-Strong |

| Bromoalkane | C-Br stretch | 500-600 | Medium |

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) would be a suitable technique to determine the accurate molecular weight and elemental composition of this compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak and any bromine-containing fragment ions.

Size Exclusion Chromatography (SEC) could be employed for the analysis of polymers or self-assembled structures derived from this compound, providing information on molecular weight distribution.

Computational and Theoretical Modeling

In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool to investigate the properties and reactivity of this compound.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can be employed to predict spectroscopic properties (NMR and IR), which can then be compared with experimental data for validation. Furthermore, DFT is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. For this compound, DFT could be used to model various reactions, such as cycloadditions involving the alkyne functionality or nucleophilic substitution at the carbon bearing the bromine atom, providing insights into the reaction pathways and kinetics.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. Given its amphiphilic nature, with a hydrophilic carboxylic acid head and a long hydrophobic tail, this compound has the potential to self-assemble into organized structures like micelles or bilayers in aqueous environments. MD simulations can model these aggregation processes, providing detailed information about the structure, dynamics, and stability of the resulting assemblies. These simulations can also help in understanding how the terminal bromoalkyne functionality influences the packing and intermolecular interactions within these aggregates.

Future Research Directions and Emerging Trends

Innovations in Green Chemistry and Sustainable Synthesis

Future research into the synthesis of 11-bromoundec-10-ynoic acid and its derivatives will increasingly focus on the principles of green chemistry to enhance sustainability and reduce environmental impact. researchgate.netpnas.orgjocpr.comnih.gov Key areas of innovation are expected to include the development of catalytic systems that are not only efficient but also recyclable and derived from renewable resources. scrivenerpublishing.commdpi.com

Table 1: Principles of Green Chemistry and Their Application to this compound Synthesis

| Green Chemistry Principle | Application in the Synthesis of this compound and its Derivatives |

| Atom Economy | Development of catalytic addition reactions that maximize the incorporation of all reactant atoms into the final product, minimizing waste. |

| Use of Safer Solvents | Replacement of traditional volatile organic compounds with greener alternatives such as water, supercritical CO2, or bio-based solvents. jocpr.com |

| Energy Efficiency | Exploration of synthetic routes that can be conducted at ambient temperature and pressure, potentially utilizing photochemical or microwave-assisted techniques. |

| Use of Renewable Feedstocks | Investigation of biosynthetic pathways or the use of biomass-derived starting materials for the synthesis of the undecanoic acid backbone. laxai.com |

| Catalysis | Design of highly selective and recyclable catalysts, including nanocatalysts and biocatalysts, to improve reaction efficiency and reduce the need for stoichiometric reagents. scrivenerpublishing.commdpi.comajgreenchem.com |

Recent advancements in sustainable catalysis, such as the use of nanocatalysts, offer promising avenues for the synthesis of functionalized alkynes with high efficiency and selectivity. ajgreenchem.comnih.gov Future work will likely focus on adapting these technologies for the specific synthesis of bromoalkynoic acids, aiming for processes with high yields and minimal environmental footprint.

Advanced Functional Materials Development

The distinct functional groups of this compound make it an attractive monomer for the development of advanced functional materials with tailored properties. The terminal alkyne allows for its incorporation into polymers via click chemistry, a highly efficient and specific reaction. nd.edupcbiochemres.comtcichemicals.comresearchgate.net The carboxylic acid group can be used for polyester or polyamide formation, while the bromine atom can serve as a site for cross-linking or post-polymerization modification.

One of the most exciting future directions is the development of self-healing materials. mdpi.com The incorporation of dynamic covalent bonds, such as those formed from boronic acids, can impart self-healing properties to polymers. nih.govrsc.org this compound could be functionalized with a boronic acid moiety to create polymers that can autonomously repair damage. researchgate.net

Table 2: Potential Applications of this compound in Advanced Materials

| Material Type | Role of this compound | Potential Properties and Applications |

| Stimuli-Responsive Polymers | The bromine atom can be used as a handle for grafting stimuli-responsive side chains. | Materials that change their properties in response to pH, temperature, or light for applications in sensors and drug delivery. |

| Self-Healing Materials | Can be modified to include reversible cross-linking moieties, such as disulfide bonds or boronic esters. mdpi.comrsc.org | Polymers capable of repairing damage, extending their lifespan and improving their sustainability. researchgate.netacs.org |

| Functionalized Nanoparticles | The alkyne group allows for covalent attachment to gold or other nanoparticles via surface functionalization. acs.org | Development of targeted drug delivery systems, diagnostic agents, and catalysts. |

| Conductive Polymers | The polyacetylene backbone that can be formed from the polymerization of the alkyne functionality can lead to conductive materials. openaccesspub.org | Applications in organic electronics, such as sensors and transistors. |

Novel Bioorthogonal Probe Design

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, is a rapidly expanding field. nih.gov The terminal alkyne of this compound makes it an ideal candidate for the design of novel bioorthogonal probes. researchgate.netresearchgate.net Fatty acid analogues containing terminal alkynes have been successfully used to study lipid metabolism and protein lipidation. nih.govnih.gov

Future research will likely focus on the synthesis of fluorescent probes derived from this compound. rsc.orgresearcher.lifenih.govnih.govillinois.edu The carboxylic acid group provides a convenient handle for attaching a fluorophore. The resulting probe could then be used to visualize and track the distribution and metabolism of fatty acids in living cells. The bromine atom could also be exploited, for instance, by being replaced with a radiolabel for PET imaging applications.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a powerful tool for attaching alkyne-modified molecules to azide-containing reporter molecules. nd.edupcbiochemres.comtcichemicals.comresearchgate.netnih.gov This reaction's high specificity and efficiency make it ideal for biological labeling experiments.

Exploration of New Biocatalytic Pathways

The use of enzymes in organic synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and environmental compatibility. ocl-journal.orgnih.gov Future research will likely explore the development of biocatalytic pathways for the synthesis and modification of this compound.

Lipases are a class of enzymes that can catalyze esterification reactions with high specificity. nih.govnih.govresearchgate.net These enzymes could be employed for the selective esterification of the carboxylic acid group of this compound, allowing for the synthesis of a variety of esters with potential applications as biofuels or specialty chemicals. mdpi.com

Another promising area of research is the use of halogenases for the regioselective halogenation of organic molecules. biorxiv.orgrsc.orgnih.govbiorxiv.orgresearchgate.net While the direct biocatalytic synthesis of this compound from undec-10-ynoic acid would be a significant breakthrough, the development of halogenases that can act on long-chain fatty acids with high regioselectivity is still a challenge. Future work in enzyme engineering could lead to the creation of novel halogenases capable of catalyzing this transformation.

Furthermore, the enzymatic synthesis of long-chain fatty acids is a well-established field. nih.gov Integrating the biosynthesis of the C11 fatty acid backbone with subsequent enzymatic or chemical modifications to introduce the alkyne and bromine functionalities could lead to a fully biocatalytic and sustainable route to this compound and its derivatives.

Q & A

Q. Table 1. Comparative Advantages of Characterization Techniques

| Technique | Application | Limitations |

|---|---|---|

| H NMR | Structural confirmation | Insensitive to trace impurities |

| HRMS | Molecular formula validation | Requires high-purity samples |

| HPLC | Purity assessment | Limited to soluble compounds |

| Adapted from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.